2-Bromo-4-cyclopropylanisole (CAS: 81484-46-0): A Strategic Halogenated Building Block in Medicinal Chemistry
2-Bromo-4-cyclopropylanisole (CAS: 81484-46-0): A Strategic Halogenated Building Block in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural design of small molecules relies heavily on versatile, functionally dense building blocks. 2-Bromo-4-cyclopropylanisole (CAS: 81484-46-0) is a highly specialized arene derivative that perfectly embodies this paradigm[1]. Featuring an electron-donating methoxy group, a regioselectively positioned bromine atom, and a para-substituted cyclopropyl ring, this molecule serves as a critical linchpin for synthesizing complex biaryl scaffolds, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators. This technical guide dissects the physicochemical profile, structural rationale, and validated synthetic protocols for deploying this compound in advanced medicinal chemistry campaigns[2].
Structural Rationale & Physicochemical Profiling
The utility of 2-bromo-4-cyclopropylanisole stems from the synergistic effects of its three substituents. As an Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over simpler analogs:
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The Methoxy (-OCH₃) Group: Acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. This modulates the oxidative addition kinetics during palladium-catalyzed cross-couplings. Furthermore, it can be selectively demethylated (e.g., using BBr₃) post-coupling to yield a phenol, opening avenues for hydrogen-bond donor interactions.
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The Bromo (-Br) Handle: Positioned ortho to the methoxy group, the bromine atom is the primary site of reactivity for transition-metal catalysis (Suzuki, Buchwald-Hartwig, Sonogashira). Its specific vector allows for the creation of sterically hindered, ortho-substituted biaryl systems which are known to lock molecular conformations and improve target binding affinity.
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The Cyclopropyl Group: Serving as a bioisostere for isopropyl or tert-butyl groups, the cyclopropyl ring introduces unique sp²-like character due to its bent "banana" bonds. Crucially, it enhances metabolic stability. Unlike straight-chain alkyls that are highly susceptible to cytochrome P450-mediated benzylic oxidation, the cyclopropyl ring resists ring-opening and limits oxidative liabilities, a factor critical in optimizing pharmacokinetic (PK) profiles[3].
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties
| Property | Value | Rationale / Impact |
| CAS Number | 81484-46-0 | Standard identifier for procurement and database querying[1]. |
| Molecular Formula | C₁₀H₁₁BrO | Defines the mass balance for synthetic planning[2]. |
| Molecular Weight | 227.10 g/mol | Low MW allows significant downstream additions without violating Lipinski's Rule of 5[2]. |
| LogP (Predicted) | ~3.5 | Balances lipophilicity for membrane permeability while maintaining aqueous solubility. |
| SMILES | COc1c(Br)cc(cc1)C2CC2 | Computational string for in silico docking and structural alerts. |
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and scale effectively.
Protocol A: Regioselective Synthesis via Electrophilic Bromination
Objective: Synthesize 2-bromo-4-cyclopropylanisole from 4-cyclopropylanisole. Mechanistic Causality: The methoxy group strongly activates the ortho and para positions. With the para position sterically and electronically blocked by the cyclopropyl group, electrophilic aromatic substitution (S_EAr) is directed exclusively to the ortho position. N-Bromosuccinimide (NBS) is selected over Br₂ to prevent over-bromination and avoid the generation of corrosive HBr gas.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-cyclopropylanisole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (MeCN, 0.2 M). Rationale: MeCN is a polar aprotic solvent that effectively solubilizes NBS and stabilizes the highly polar bromonium intermediate.
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Addition: Cool the solution to 0 °C using an ice bath. Slowly add NBS (1.05 equiv, 10.5 mmol) in small portions over 15 minutes. Rationale: Controlling the addition rate at 0 °C minimizes exothermic side reactions and oxidative degradation.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 9:1) until the starting material is completely consumed.
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Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The succinimide byproduct is highly water-soluble and is mostly removed during the aqueous wash. Purify the crude residue via silica gel flash chromatography to yield pure 2-bromo-4-cyclopropylanisole.
Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds
Objective: Utilize 2-bromo-4-cyclopropylanisole to synthesize a functionalized biaryl compound. Mechanistic Causality: The electron-rich nature of the anisole ring slightly deactivates the C-Br bond toward oxidative addition. Therefore, a highly active palladium catalyst with a bidentate ligand, Pd(dppf)Cl₂, is required. The bidentate bite angle of dppf accelerates reductive elimination and prevents the formation of inactive Pd-black.
Step-by-Step Methodology:
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Setup: Charge a Schlenk flask with 2-bromo-4-cyclopropylanisole (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).
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Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1). Rationale: Dioxane provides a high boiling point for thermal activation, while water is essential to dissolve the carbonate base and activate the boronic acid via the formation of a reactive boronate complex.
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Coupling: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and partition between water and dichloromethane (DCM). Extract, dry, and purify via column chromatography.
Visualizing the Chemical Workflows
The following diagrams map the synthetic logic and the mechanistic pathways of 2-bromo-4-cyclopropylanisole.
Synthetic workflow for the preparation and functionalization of 2-bromo-4-cyclopropylanisole.
Mechanistic overview of the Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Downstream Applications in Drug Development
The strategic incorporation of 2-bromo-4-cyclopropylanisole into discovery pipelines is primarily driven by the need to navigate complex Structure-Activity Relationship (SAR) landscapes. By utilizing the Suzuki protocol outlined above, medicinal chemists can rapidly generate libraries of ortho-methoxy biaryls. The steric bulk of the ortho-methoxy group forces the biaryl system out of planarity, creating a defined dihedral angle that often aligns perfectly with deep hydrophobic pockets in target proteins (e.g., allosteric sites on kinases). Furthermore, the cyclopropyl moiety projects into solvent-exposed regions or shallow lipophilic sub-pockets, providing a metabolic shield against rapid clearance without drastically increasing the topological polar surface area (TPSA).
References
- 2-bromo-4-cyclopropylanisole - CAS号81484-46-0 - 摩熵化学, molaid.com.
- 2-Bromo-4-cyclopropyl-1-methoxybenzene | C10H11BrO | CID ..., nih.gov.
- Catalytic hydroxylation of benzene and cyclohexane using in situ generated hydrogen peroxide: New mechanistic insights and comparison with hydrogen peroxide added directly, researchg
